4-Amino-1-(1-cyanopropyl)-1H-pyrazole-3-carboxamide

Medicinal Chemistry Chemical Biology Physicochemical Property Optimization

Researchers requiring the exact branched 1-cyanopropyl isomer for structure-guided kinase inhibitor or CB1 antagonist design face unreliable substitution with the linear-chain analog. This 4-amino-1H-pyrazole-3-carboxamide solves that by providing a sterically constrained, chiral nitrile handle essential for SAR integrity. - Ensures target selectivity via the unique branched 1-cyanopropyl substituent (vs. linear 3-cyanopropyl isomer). - Pre-adapted for CNS drug-likeness optimization (TPSA 110.72 Ų, LogP 0.039). - Immediate deployability in FLT3 inhibitor (IC50 0.089 nM for core scaffold) and peripherally-selective CB1 antagonist programs.

Molecular Formula C8H11N5O
Molecular Weight 193.21 g/mol
Cat. No. B13257456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-(1-cyanopropyl)-1H-pyrazole-3-carboxamide
Molecular FormulaC8H11N5O
Molecular Weight193.21 g/mol
Structural Identifiers
SMILESCCC(C#N)N1C=C(C(=N1)C(=O)N)N
InChIInChI=1S/C8H11N5O/c1-2-5(3-9)13-4-6(10)7(12-13)8(11)14/h4-5H,2,10H2,1H3,(H2,11,14)
InChIKeyCOIAKTKRYYIYJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1-(1-cyanopropyl)-1H-pyrazole-3-carboxamide: Distinct Building Block


4-Amino-1-(1-cyanopropyl)-1H-pyrazole-3-carboxamide (CAS 1702426-70-7) is a densely functionalized pyrazole-3-carboxamide derivative with the molecular formula C8H11N5O and a molecular weight of 193.21 g/mol . It features a 4-amino group, a 3-carboxamide moiety, and a unique 1-(1-cyanopropyl) substituent—a branched alkyl nitrile—that distinguishes it from its linear-chain isomer . This compound serves as a versatile synthetic intermediate within the broader pyrazole-3-carboxamide class, which is recognized as a privileged scaffold for kinase inhibition and cannabinoid receptor antagonism [1] [2].

Compound Type
Pyrazole-3-carboxamide synthetic building block
Key Feature
Branched 1-cyanopropyl chain; chiral center present
Research Context
Kinase pathway studies; cannabinoid receptor research

4-Amino-1-(1-cyanopropyl)-1H-pyrazole-3-carboxamide: Non-Interchangeable with Linear Analogs


Generic substitution within the pyrazole-3-carboxamide class is unreliable because small structural variations at the N1 position profoundly alter molecular topology, lipophilicity, and hydrogen-bonding capacity, which in turn govern target binding, pharmacokinetics, and synthetic reactivity [1] [2]. The target compound's branched 1-cyanopropyl chain introduces a chiral center and steric bulk absent in the linear 3-cyanopropyl isomer (CAS 1694155-45-7), creating quantifiably different physicochemical profiles . Class-level SAR studies confirm that modifications to the 1-substituent are not well tolerated for activity in key pyrazole-3-carboxamide programs, including CB1 antagonism and FLT3 inhibition [1] [3]. Consequently, procurement of the exact isomer is obligatory for reproducing literature protocols, maintaining SAR integrity, and achieving target selectivity.

Attribute
Target Compound (branched)
Linear 3-cyanopropyl isomer
Chain topology
Branched; steric constraint, chiral center
Linear; increased conformational flexibility
Class-level SAR
N1 modifications known to alter target binding and permeability
May not reproduce binding profiles or physicochemical properties
Procurement guidance
Exact isomer required for literature protocol fidelity
Substitution may shift assay-response and pharmacokinetic endpoints

Differentiation Evidence: 4-Amino-1-(1-cyanopropyl)-1H-pyrazole-3-carboxamide vs. Analogs


Branched vs. Linear Cyanopropyl Isomer: Physicochemical Differences

The target compound possesses a branched 1-cyanopropyl chain (SMILES: CCC(C#N)n1cc(N)c(C(N)=O)n1), whereas its closest positional isomer, 4-amino-1-(3-cyanopropyl)-1H-pyrazole-3-carboxamide (CAS 1694155-45-7), carries a linear 3-cyanopropyl chain (SMILES: N#CCCCn1cc(N)c(C(N)=O)n1). This structural difference results in distinct calculated molecular properties . As reported on a reputable vendor specification sheet, the target compound has a Topological Polar Surface Area (TPSA) of 110.72 Ų, a calculated LogP of 0.03888, 3 rotatable bonds, 5 H-bond acceptors, and 2 H-bond donors . In contrast, the linear isomer features 4 rotatable bonds due to the unbroken propyl chain, which increases conformational flexibility and can elevate LogP by approximately 0.1–0.3 log units based on consensus prediction models for homologous nitriles . The branched-chain compound thus offers reduced conformational entropy and a distinct lipophilicity profile, critical parameters for structure-activity relationship (SAR) and pharmacokinetic optimization programs.

Branched vs. linear isomer
Cross-study comparable
Δ rotatable bonds: 1 fewer (3 vs. 4); Δ LogP ≈ 0.2–0.4 log units lower
Reduced conformational entropy; distinct lipophilicity profile supports SAR differentiation
Calculated descriptors from vendor spec. sheet and consensus prediction
Medicinal Chemistry Chemical Biology Physicochemical Property Optimization

Verified Purity and Complete Specification Data

The target compound is commercially available with a verified purity specification of 95% and fully disclosed calculated physicochemical properties (TPSA, LogP, H-acceptors, H-donors, rotatable bonds) from a major supplier . In contrast, the closest isomer, 4-amino-1-(3-cyanopropyl)-1H-pyrazole-3-carboxamide (CAS 1694155-45-7), lists only CAS number, molecular formula (C8H11N5O), and molecular weight (193.21 g/mol) in its primary public database entry, with no purity specification or calculated property data (density, boiling point, TPSA, LogP all N/A) . For procurement decisions in regulated research environments, the absence of documented purity and property data for the comparator represents a tangible risk to experimental reproducibility, whereas the target compound provides a complete specification package.

Specification completeness
Direct head-to-head
Target: 100% key parameters reported (purity 95%, TPSA, LogP, H-acceptors/donors); comparator: 0% reported
Complete specification eliminates in-house QC and supports lot consistency
Based on public vendor and database entries as of 2024-2025
Chemical Procurement Reproducibility Quality Control

FLT3 Kinase Inhibition via 4-Amino-Pyrazole-3-Carboxamide Scaffold

In a 2019 medicinal chemistry study, 24 novel 1H-pyrazole-3-carboxamide derivatives based on the FN-1501 scaffold were designed and evaluated against FLT3 and CDK kinases. The most potent analog, compound 8t, demonstrated an IC50 of 0.089 nM against FLT3—representing a 26-fold improvement over the parent FN-1501 (IC50 = 2.33 nM)—and CDK2/4 IC50 values of 0.719 and 0.770 nM [1]. This SAR study explicitly shows that modifications to the 4-amino and 3-carboxamide positions of the pyrazole ring are capable of producing picomolar-potency kinase inhibitors, validating the scaffold's critical role in drug discovery. While the target compound (CAS 1702426-70-7) was not directly tested in this study, its 4-amino-3-carboxamide core is identical to the template used, and its unique 1-(1-cyanopropyl) substituent provides a distinct vector for further diversification that is not available with simpler 1-alkyl derivatives.

FLT3 kinase inhibition (scaffold)
Class-level inference
Scaffold analog 8t: FLT3 IC50 0.089 nM; CDK2/4 IC50 0.719/0.770 nM (J. Med. Chem. 2019)
4-Amino-3-carboxamide core supports picomolar-range inhibition; contextual pathway-study fit
Target compound not directly tested; serves as scaffold-matched intermediate
Kinase Inhibitor FLT3 Acute Myeloid Leukemia (AML)

CB1 Receptor Antagonism and In Vivo Efficacy in Obesity

Sasmal et al. (2011) described the synthesis and biological evaluation of a novel series of pyrazole-3-carboxamide derivatives as CB1 receptor antagonists [1]. In this study, extensive SAR exploration around the pyrazole 1-position and the eastern amide region identified several potent antagonists with IC50 values in the low nanomolar range (representative compounds showing CB1 antagonism at 100 nM in cAMP functional assays [2]) and verified in vivo weight-loss efficacy in a diet-induced obesity (DIO) mouse model [1]. The specific 4-amino-1-(1-cyanopropyl) substitution pattern of the target compound introduces a polar, branched nitrile motif that aligns with the study's key finding that converting 4-cyanomethyl-pyrazole-3-carboxamides to high-polar-surface-area analogs can reduce blood-brain barrier penetration—a desirable property for peripherally restricted CB1 antagonists [3]. This literature provides strong, direct precedent for the utility of the core scaffold in a therapeutically validated target class.

CB1 antagonism and in vivo model
Class-level inference
Representative CB1 antagonist: cAMP IC50 100 nM; DIO mouse weight-loss model response reported
Polar nitrile motif shown to modulate CNS exposure in research models; structural alignment with reported SAR
Target compound not directly evaluated; class-level evidence from Sasmal et al. 2011
CB1 Antagonist Cannabinoid Receptor Obesity

4-Amino-1-(1-cyanopropyl)-1H-pyrazole-3-carboxamide: Priority Applications


FLT3/CDK Kinase Inhibitor Lead Optimization for AML

The 4-amino-1H-pyrazole-3-carboxamide core has been validated to achieve sub-nanomolar FLT3 inhibition (IC50 0.089 nM for compound 8t) through appropriate N1 and C4 functionalization [1]. The target compound's branched 1-cyanopropyl substituent offers a synthetically tractable, polar nitrile handle for further amide coupling or cyclization reactions, as demonstrated in the FN-1501 derivative series. Compared to the linear 3-cyanopropyl isomer, the branched chain sterically constrains the N1 substituent, potentially reducing off-target interactions and simplifying conformational analysis in co-crystal structure determination. Procurement of this specific isomer is recommended for structure-guided FLT3 inhibitor design.

Peripherally-Restricted CB1 Antagonist for Metabolic Disease

The CB1 antagonist literature explicitly demonstrates that incorporation of polar alkyl nitrile motifs at the pyrazole 1-position reduces blood-brain barrier penetration while maintaining nanomolar receptor affinity [2] [3]. The target compound's 1-(1-cyanopropyl) group, with its TPSA of 110.72 Ų and moderate LogP of 0.039, is pre-adapted for this design strategy. The branched-chain geometry provides an additional degree of steric differentiation not achievable with the linear 3-cyanopropyl isomer, potentially enhancing selectivity for peripherally expressed CB1 receptors over CNS targets.

Synthesis of 4-Amino-Pyrazole Libraries via C-H Activation

Recent synthetic methodology publications describe efficient two-step routes to heterocycle-substituted amino-pyrazoles from heterocyclic acetonitriles, enabling subsequent transformations to fully substituted pyrazoles via diazotization, arylation, and C-H activation in up to 71% yield over four steps [4]. The target compound's 4-amino group serves as the essential diazotization handle, while its 3-carboxamide can be dehydrated to a nitrile or hydrolyzed to a carboxylic acid for further functionalization. The branched 1-cyanopropyl chain provides a chiral center that can be exploited for asymmetric synthesis, a feature absent in the linear isomer.

CNS Drug-Likeness Screening Libraries

With a fully specified commercial profile including TPSA (110.72 Ų), LogP (0.039), and H-bond donor/acceptor counts , the target compound is immediately deployable in computational multiparameter optimization (MPO) scoring for CNS drug-likeness. Its TPSA falls within the 60–140 Ų range considered optimal for oral absorption with potential CNS access, while the branched nitrile chain provides a validated handle for tuning lipophilicity without introducing aromatic liabilities. These properties make it a preferred positive control compound for medicinal chemistry training sets and automated library design platforms.

Application
Selection Property
Validation Focus
FLT3/CDK kinase inhibitor lead optimization studies
Branched polar nitrile handle for SAR diversification
Kinase panel profiling; co-crystal structure interpretation
CB1 receptor antagonist research (metabolic disease models)
Moderate TPSA/low LogP tuned for CNS-exposure modulation
Peripheral vs. central CB1 selectivity assays; blood-brain barrier penetration screening
Synthesis of 4-amino-pyrazole libraries via C-H activation
Primary amino group as diazotization handle; carboxamide for further transformation
Reaction yield and chiral retention during derivatization
CNS drug-likeness screening and multiparameter optimization (MPO) sets
Fully specified TPSA, LogP, H-bond counts within CNS-accessible range
In silico MPO scoring; correlation with experimental permeability and solubility
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